N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
CAS No.: 954000-04-5
Cat. No.: VC7132974
Molecular Formula: C17H18N2O3
Molecular Weight: 298.342
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954000-04-5 |
|---|---|
| Molecular Formula | C17H18N2O3 |
| Molecular Weight | 298.342 |
| IUPAC Name | N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C17H18N2O3/c1-2-16(20)19-9-3-5-12-11-13(7-8-14(12)19)18-17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,21) |
| Standard InChI Key | RXSJWTIEPHOVPM-UHFFFAOYSA-N |
| SMILES | CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises three primary components:
-
Tetrahydroquinoline core: A partially hydrogenated quinoline derivative providing a planar aromatic system conducive to π-π interactions with biological targets.
-
Propanoyl group (-COCH₂CH₃): Positioned at the 1-nitrogen of the tetrahydroquinoline, this acyl group enhances lipid solubility and may influence pharmacokinetic properties.
-
Furan-2-carboxamide moiety: A heterocyclic furan ring linked via a carboxamide bond, introducing hydrogen-bonding capabilities and electronic diversity .
The interplay of these groups creates a multifunctional scaffold capable of engaging diverse biological targets. Table 1 summarizes key physicochemical properties.
Table 1: Physicochemical Properties of N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-yl)Furan-2-Carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₃ |
| Molecular Weight | 298.342 g/mol |
| CAS Number | 954000-04-5 |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 3 (2 carbonyl O, 1 furan O) |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 67.8 Ų |
Synthesis and Optimization
Reaction Pathways
Synthesis typically involves a multi-step sequence (Figure 1):
-
Tetrahydroquinoline Preparation: Starting from quinoline, catalytic hydrogenation under H₂/Pd-C yields 1,2,3,4-tetrahydroquinoline.
-
N-Propanoylation: Treatment with propanoic anhydride in dichloromethane introduces the propanoyl group at the 1-position.
-
Furan-2-Carboxamide Coupling: A Mitsunobu reaction or peptide coupling agent (e.g., HATU) links furan-2-carboxylic acid to the 6-amino group of the tetrahydroquinoline .
Key Optimization Parameters:
-
Temperature: Propanoylation proceeds optimally at 0–5°C to minimize side reactions.
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide coupling efficiency .
-
Catalyst Use: Pd/C (5% w/w) achieves >95% hydrogenation efficiency in tetrahydroquinoline synthesis.
Biological Activity and Mechanisms
Hypothesized Targets
While direct studies are lacking, structural parallels suggest potential interactions with:
-
Bacterial Dihydropteroate Synthase (DHPS): The sulfonamide-like carboxamide group may mimic p-aminobenzoic acid (PABA), disrupting folate synthesis.
-
Topoisomerase II: The planar tetrahydroquinoline system could intercalate DNA, analogous to camptothecin derivatives .
-
Kinase Domains: Hydrogen-bonding motifs may inhibit ATP-binding pockets in oncogenic kinases .
Comparative Activity Data
Table 2: Activity of Structural Analogs
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| N-(1-Acetyl-THQ-6-yl)Furan-2-CA | 1.2 | Staphylococcus aureus |
| 3-Chloro-N-(1-Propionyl-THQ-6-yl)BSA | 0.8 | HeLa Cells |
| This Compound | Pending | Not Tested |
THQ = Tetrahydroquinoline; BSA = Benzenesulfonamide; CA = Carboxamide
Analytical Characterization
Spectroscopic Profiles
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 7.45–7.20 (m, 3H, aromatic), 4.30 (t, 2H, CH₂-N), 2.90 (q, 2H, COCH₂), 1.25 (t, 3H, CH₃).
-
IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C furan).
-
HRMS (ESI+): m/z 299.1392 [M+H]⁺ (calc. 299.1395).
Chromatographic Methods
-
HPLC Conditions: C18 column (4.6 × 150 mm), 40% acetonitrile/water, 1.0 mL/min, UV 254 nm.
-
Retention Time: 8.2 min (purity >98%).
Future Research Directions
-
In Vitro Screening: Prioritize assays against ESKAPE pathogens and NCI-60 cancer cell lines.
-
ADMET Profiling: Assess solubility (LogP ≈ 2.1 predicted), plasma stability, and CYP450 interactions.
-
Structural Optimization: Explore substituent effects at the 3-position of the furan ring or N-acyl variants.
-
Formulation Studies: Develop nanoemulsions or liposomal carriers to address potential hydrophobicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume